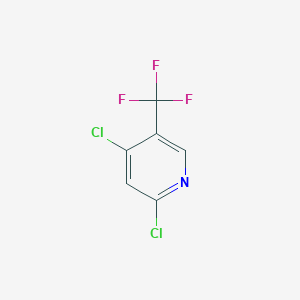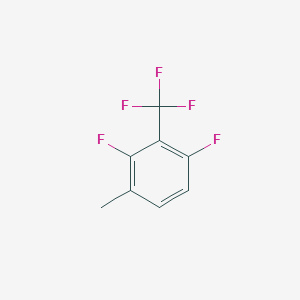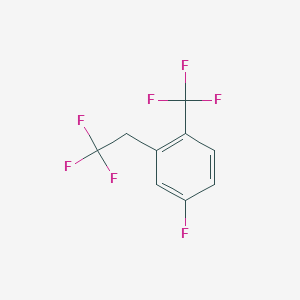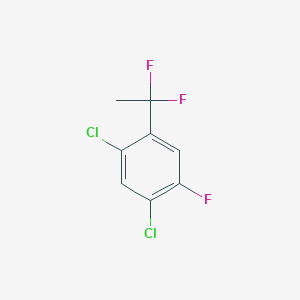
2,4-Dicloro-5-(trifluorometil)piridina
Descripción general
Descripción
2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the formula C₆H₂Cl₂F₃N . It is reported as an intermediate of herbicides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine has been reported in various studies . For instance, one method involves the use of palladium-catalyzed monoalkoxycarbonylation . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyridine are diverse. For instance, it has been used as a reactant in the synthesis of a 17b-HSD1 inhibitor . Moreover, it has been used as a building block for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(trifluoromethyl)pyridine is a light yellow liquid . It has a boiling point of 76 °C . The compound’s unique physicochemical properties are thought to contribute to its biological activities .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “2,4-Dicloro-5-(trifluorometil)piridina”, organizado en secciones distintas para mayor claridad:
Síntesis agroquímica
Este compuesto es un intermediario clave en la síntesis de varios productos para la protección de cultivos. Sus derivados, en particular la 2,3-dicloro-5-(trifluorometil)piridina (2,3,5-DCTF), tienen una gran demanda para la producción de fungicidas y herbicidas debido a su alta eficacia .
Intermediarios farmacéuticos
Los grupos cloro y trifluorometilo en el anillo de piridina lo convierten en un intermediario valioso para los productos farmacéuticos. Se utiliza para sintetizar compuestos con posibles propiedades medicinales .
Bloque de construcción de la síntesis orgánica
Debido a sus grupos funcionales reactivos, este compuesto sirve como bloque de construcción en la síntesis orgánica, ayudando en la construcción de moléculas orgánicas complejas para diversas aplicaciones .
Actividad fungicida
Los derivados de piridina sustituidos con trifluorometilo, incluido este compuesto, han mostrado una mayor actividad fungicida que otros derivados de cloro, lo que los hace útiles en el desarrollo de nuevos fungicidas .
Intermediario de herbicidas
Se ha informado como intermediario en la síntesis de herbicidas, contribuyendo al desarrollo de nuevas formulaciones para el control de malezas .
Síntesis de fluazinam
Este compuesto se utiliza en la síntesis de fluazinam, un fungicida utilizado en la agricultura para controlar enfermedades fúngicas en los cultivos .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to the pyridine ring may play a crucial role in its interaction with its targets .
Biochemical Pathways
It is known that trifluoromethylated compounds can influence various biochemical pathways, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes by key hydrogen bonding interactions with the protein .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZKTVEZYMLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672350 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888327-38-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)










